molecular formula C24H22N2O3S B15037138 2-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15037138
M. Wt: 418.5 g/mol
InChI Key: NUOWASQJCKMSKG-UHFFFAOYSA-N
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Description

2-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines a benzothieno pyrimidine core with benzyloxy and methoxy substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothieno Pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno pyrimidine core.

    Introduction of Benzyloxy and Methoxy Groups: The benzyloxy and methoxy groups are introduced through substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under suitable conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzyloxysulfanyl)-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[3-(benzyloxy)-4-methoxyphenyl]ethanamine

Uniqueness

2-[4-(benzyloxy)-3-methoxyphenyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and the benzothieno pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H22N2O3S/c1-28-19-13-16(11-12-18(19)29-14-15-7-3-2-4-8-15)22-25-23(27)21-17-9-5-6-10-20(17)30-24(21)26-22/h2-4,7-8,11-13H,5-6,9-10,14H2,1H3,(H,25,26,27)

InChI Key

NUOWASQJCKMSKG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)OCC5=CC=CC=C5

Origin of Product

United States

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